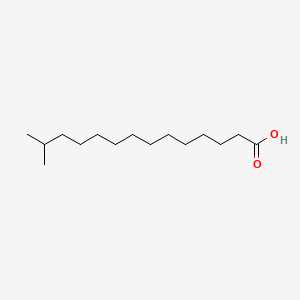

13-Methyltetradecanoic acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 13-metiltetradecanoico se puede sintetizar mediante métodos químicos. Un enfoque común implica la esterificación del ácido 13-metil-trans-2-tetradecenoico con metanol en presencia de un catalizador ácido . La reacción se lleva a cabo bajo condiciones de reflujo, lo que resulta en la formación del éster deseado, que luego se puede hidrolizar para producir ácido 13-metiltetradecanoico.

Métodos de Producción Industrial: La producción industrial de ácido 13-metiltetradecanoico a menudo involucra la fermentación bacteriana. Por ejemplo, originalmente se purificó a partir de un producto de fermentación de soja llamado Yang Zhen Hua 851 . Este método aprovecha las vías biosintéticas naturales de los microorganismos para producir el compuesto en cantidades significativas.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 13-metiltetradecanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar cetonas o alcoholes correspondientes.

Reducción: El grupo ácido carboxílico se puede reducir para formar el alcohol correspondiente.

Esterificación: Reacciona con alcoholes en presencia de un catalizador ácido para formar ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Esterificación: Se emplean catalizadores ácidos como ácido sulfúrico o ácido clorhídrico.

Productos Principales:

Oxidación: Cetonas o alcoholes.

Reducción: Alcoholes.

Esterificación: Ésteres.

Aplicaciones Científicas De Investigación

13-Methyltetradecanoic acid (13-MTD) is a saturated, branched-chain fatty acid that has garnered significant attention in scientific research for its potential applications, particularly in cancer therapy . Originally purified from a soy fermentation product, 13-MTD is now chemically synthesized, retaining the biological properties of its natural form .

Scientific Research Applications

Anti-cancer agent 13-MTD has demonstrated the ability to induce apoptosis, or programmed cell death, in certain human cancer cells . Research indicates that 13-MTD can inhibit the growth of various cancer cell lines, including breast, prostate, liver, leukemia, and bladder cancer cells .

Studies and Results

- T-Cell Lymphomas In vitro and in vivo studies have demonstrated 13-MTD's anticancer activity on tumor cells developing in T-cell lymphomas. The results showed that 13-MTD inhibits tumor cell growth by down-regulating p-AKT .

- Bladder Cancer Cells 13-MTD inhibits the growth of human bladder cancer cells through mitochondrial-mediated apoptosis, regulating the AKT and MAPK pathways .

- SKBR-3 cells Treatment of SKBR-3 cells with 13-MTD lowered the cell viability and induced apoptosis, disrupting the mitochondrial integrity and increasing the nuclear translocation of apoptosis inducing factor .

Advantages over Chemotherapy

- Low Toxicity Unlike many traditional chemotherapy drugs, 13-MTD exhibits low toxicity levels and minimal side effects .

- Effectiveness As a foreign agent, 13-MTD can effectively combat a range of cancerous mutations, unlike other fatty acids that may be less effective due to the body's environmental state or stress levels .

Clinical Implications

13-MTD is being considered as a potential chemotherapeutic supplement due to its ability to induce apoptosis in cancer cells with minimal toxicity .

Adipose Tissue Turnover

Studies have shown that 13-MTD does not harm participants and can be used as a structurally labeled marker for investigating the mobility of fatty acyl chains in adipose tissue .

Mecanismo De Acción

Los efectos anticancerígenos del ácido 13-metiltetradecanoico se deben principalmente a su capacidad para inducir apoptosis en las células cancerosas. Este proceso implica la regulación negativa de la fosforilación de AKT, lo que conduce a la activación de caspasas, particularmente la caspasa-3 . Las caspasas son enzimas proteolíticas que juegan un papel crucial en la fase de ejecución de la apoptosis celular. Además, el ácido 13-metiltetradecanoico promueve la disfunción mitocondrial, lo que lleva a la liberación de citocromo c y la activación de la vía apoptótica .

Compuestos Similares:

Ácido tetradecanoico (ácido mirístico): Un ácido graso saturado de cadena lineal con propiedades físicas similares pero que carece de la estructura ramificada del ácido 13-metiltetradecanoico.

Ácido 12-metiltetradecanoico: Otro ácido graso de cadena ramificada con una estructura similar, pero que difiere en la posición del grupo metilo.

Singularidad: El ácido 13-metiltetradecanoico es único debido a su estructura ramificada específica, que confiere propiedades biológicas distintas, particularmente sus potentes efectos anticancerígenos . La posición del grupo metilo en el átomo de carbono número 13 es crucial para su actividad biológica, diferenciándolo de otros ácidos grasos similares.

Comparación Con Compuestos Similares

Tetradecanoic acid (Myristic acid): A straight-chain saturated fatty acid with similar physical properties but lacks the branched structure of 13-Methyltetradecanoic acid.

12-Methyltetradecanoic acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.

Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct biological properties, particularly its potent anticancer effects . The position of the methyl group at the 13th carbon atom is crucial for its biological activity, differentiating it from other similar fatty acids.

Actividad Biológica

13-Methyltetradecanoic acid (13-MTD), also known as iso-15:0, is a branched-chain fatty acid derived primarily from certain microbial fermentation processes, notably from soy products. This compound has garnered attention for its potential biological activities, particularly its anti-cancer properties. This article explores the biological activity of 13-MTD, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

Research indicates that 13-MTD exerts its biological effects primarily through the induction of apoptosis in various cancer cell lines. The underlying mechanisms involve:

- Down-regulation of AKT Phosphorylation : 13-MTD significantly reduces the phosphorylation of AKT, a serine-threonine kinase crucial for cell survival. This down-regulation is associated with increased apoptosis in T-cell non-Hodgkin lymphoma (T-NHL) cells .

- Caspase Activation : Following AKT down-regulation, 13-MTD activates caspases, leading to programmed cell death. Specifically, caspase-3 activation has been observed in response to 13-MTD treatment .

- Cell Cycle Arrest : 13-MTD treatment results in G1 phase arrest in T-NHL cells, contributing to its anti-proliferative effects .

Biological Activity Studies

Numerous studies have evaluated the biological activity of 13-MTD across different cancer types. Below is a summary of key findings:

Case Studies

- Anti-Tumor Activity in T-NHL : In a study involving Jurkat and Hut78 cells, treatment with 13-MTD led to a significant increase in apoptotic cells after 12 hours of exposure. The apoptotic effect was dose-dependent and correlated with the cleavage of pro-caspase-3 and PARP .

- In Vivo Efficacy : In xenograft models, 13-MTD demonstrated a tumor inhibition rate of approximately 40%, reinforcing its potential as an anti-cancer agent .

Additional Biological Activities

Beyond its anti-cancer properties, 13-MTD has shown promise in other areas:

- Metabolic Regulation : It has been identified as a potential modulator of endothelial lipase activity, which plays a role in lipid metabolism and could have implications for metabolic syndrome treatment .

- Cytotoxicity Against Tumor Cells : Studies have noted that 13-MTD exhibits higher cytotoxicity compared to other fatty acids like n-C14:0, indicating its potency as a therapeutic agent against various tumors .

Propiedades

IUPAC Name |

13-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCYQVNGROEVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179552 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2485-71-4, 50973-09-6 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-Methylmyristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-METHYLTETRADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.